Bifeprunox - 350992-10-8

Bifeprunox

Catalog Number: EVT-373498
CAS Number: 350992-10-8
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bifeprunox is a chemical compound designed for scientific research, particularly in the field of neuroscience. [] It belongs to the class of atypical antipsychotics, which are compounds known to interact with dopamine and serotonin receptors in the brain. [] Bifeprunox is of interest to researchers for its potential to elucidate the complex interplay of neurotransmitters in brain function and to investigate its potential in addressing neurological disorders. []

Synthesis Analysis

The synthesis of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to bifeprunox, is accomplished through a multi-step process. [] One pathway involves the Suzuki–Miyaura reaction, where a cyclic vinyl boronate is reacted with an appropriate aryl halide to produce arylpiperidine. This intermediate is then converted into piperidinyl-1H-benzo[d]imidazol-2(3H)-one. Finally, reductive amination with a suitable biarylaldehyde yields the 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones.

An alternative pathway utilizes the Buchwald–Hartwig coupling reaction of 1-boc-piperazine with an aryl halide. After removing the boc group, the resulting arylpiperazine undergoes reductive amination with an appropriate biarylaldehyde, leading to the formation of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. []

Mechanism of Action

Bifeprunox functions as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. [, , ] As a partial agonist, it exhibits lower intrinsic activity compared to the endogenous ligand dopamine, meaning it activates the receptor to a lesser extent. [] This characteristic allows bifeprunox to modulate dopaminergic activity in a more balanced manner, potentially reducing the risk of certain side effects associated with full D2 receptor antagonists. [, ]

The interaction with 5-HT1A receptors is thought to contribute to its potential to alleviate negative symptoms and cognitive deficits associated with schizophrenia, as 5-HT1A receptor activation has been linked to enhanced cognitive function and mood regulation. [, , ]

Physical and Chemical Properties Analysis

The provided papers do not present an in-depth analysis of the physical and chemical properties of bifeprunox. One study describes a stable polymorph of 7-[4-([1,1'-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone monomethanesulfonate (bifeprunox mesylate) but does not elaborate on specific physical and chemical characteristics. []

Applications
  • Understanding Dopamine and Serotonin System Interactions: Bifeprunox's dual action on D2 and 5-HT1A receptors has been leveraged in research to gain deeper insights into the complex interplay between dopamine and serotonin systems in the brain. [, , ] By modulating both systems simultaneously, it allows scientists to study the individual contributions of each receptor, as well as their synergistic effects on various behavioral and cognitive processes.
  • Exploring Novel Treatment Strategies for Schizophrenia: Bifeprunox's unique pharmacological profile has made it a valuable tool for investigating new treatment approaches for schizophrenia. [, , , ] Its partial D2 agonism holds promise for addressing positive symptoms while minimizing extrapyramidal side effects often associated with typical antipsychotics. The 5-HT1A agonism may contribute to its potential to improve negative symptoms and cognitive impairment, which are challenging aspects of schizophrenia treatment.
  • Developing Animal Models for Antipsychotic Drug Discovery: Bifeprunox has been incorporated into preclinical animal models to evaluate its antipsychotic-like effects and to explore its potential advantages over existing antipsychotic agents. [, , , ] Animal models employing bifeprunox have provided valuable data on its impact on dopamine and serotonin signaling, its ability to reduce certain behavioral abnormalities, and its potential to alleviate motor side effects.

Aripiprazole

Compound Description: Aripiprazole, like bifeprunox, is an atypical antipsychotic drug. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. [, , , , , , , , ] Aripiprazole is considered a third-generation antipsychotic and is known for its relatively low risk of extrapyramidal side effects. [, , , ]

Relevance: Aripiprazole is often compared to bifeprunox in studies investigating the effects of partial D2 and 5-HT1A receptor agonists on schizophrenia and other mental disorders. [, , , , , , , , ] While both drugs share a similar pharmacological profile, they exhibit differences in potency, efficacy, and intrinsic activity at these receptors. [, , , , , ] Research suggests that aripiprazole might have a lower intrinsic activity at D2 receptors compared to bifeprunox, potentially contributing to its different side effect profile and clinical efficacy. [, , , ]

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic drug that acts as a dopamine D2 receptor antagonist. [, , , , , , , , ] Unlike bifeprunox, haloperidol is a first-generation antipsychotic and is associated with a higher risk of extrapyramidal side effects. [, , ]

Relevance: Haloperidol serves as a reference compound in many studies comparing the effects of bifeprunox and other novel antipsychotics to traditional D2 receptor antagonists. [, , , , , , , , ] These comparative studies help to elucidate the unique pharmacological profile of bifeprunox and its potential advantages in treating schizophrenia.

Brexpiprazole

Compound Description: Brexpiprazole is a newer atypical antipsychotic drug that, like aripiprazole and bifeprunox, acts as a partial agonist at dopamine D2 receptors. [, ] Brexpiprazole also exhibits high affinity for serotonin 5-HT1A receptors as a partial agonist and acts as a potent antagonist at 5-HT2A, alpha 1b, and 2c adrenoceptors. []

Lumateperone

Compound Description: Lumateperone is a novel compound under development for treating schizophrenia, bipolar depression, and other neuropsychiatric disorders. [] It exhibits high affinity for dopamine D2 receptors and acts as a postsynaptic D2 antagonist and a presynaptic D2 partial agonist. []

Relevance: Lumateperone's unique dual action at D2 receptors distinguishes it from bifeprunox. [] While bifeprunox primarily acts as a partial agonist, lumateperone demonstrates a combination of antagonist and partial agonist activities, potentially leading to distinct therapeutic effects in the treatment of schizophrenia. []

Bifeprunox Mesylate

Compound Description: Bifeprunox mesylate is the mesylate salt form of bifeprunox. [] This salt form is commonly used in pharmaceutical formulations to improve stability, solubility, and other pharmaceutical properties of the drug.

Relevance: Bifeprunox mesylate represents the specific form of bifeprunox investigated in clinical trials and considered for pharmaceutical development. []

(+)-8-hydroxy-2-(di-n-propylamino)tetralin ((+)8-OH-DPAT)

Compound Description: (+)-8-hydroxy-2-(di-n-propylamino)tetralin ((+)8-OH-DPAT) is a selective serotonin 5-HT1A receptor agonist. []

Relevance: (+)8-OH-DPAT is used as a pharmacological tool in studies investigating the role of 5-HT1A receptor activation in the effects of bifeprunox and other antipsychotic drugs. [] By comparing the effects of bifeprunox to those of a selective 5-HT1A agonist, researchers can better understand the contribution of 5-HT1A receptor activation to its pharmacological profile.

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY100635)

Compound Description: WAY100635 is a selective serotonin 5-HT1A receptor antagonist. []

Relevance: WAY100635 is often utilized in conjunction with 5-HT1A receptor agonists, like (+)8-OH-DPAT or bifeprunox, to confirm the involvement of 5-HT1A receptors in observed pharmacological effects. [] For instance, if WAY100635 blocks the effects of bifeprunox on dopamine or serotonin release, it suggests that those effects are mediated through 5-HT1A receptors.

Other Relevant Compounds:

  • N-Desmethylclozapine (NDMC): A metabolite of clozapine and a partial agonist at dopamine D2 receptors. []
  • Preclamol: A partial agonist at dopamine D2 receptors. [, , ]
  • S33592: A candidate antipsychotic and a partial agonist at dopamine D2 receptors. []
  • Sarizotan: An antidyskinetic agent and a partial agonist at dopamine D2 receptors. [, ]
  • SLV313: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , , ]
  • SSR181507: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , , ]
  • F15063: A novel antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, ]

Properties

CAS Number

350992-10-8

Product Name

Bifeprunox

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Synonyms

ifeprunox
bifeprunox mesilate
DU-127090
DU127090

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.